2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid
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Overview
Description
N-Fmoc-3-methyl-4-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the third position, and a chlorine atom at the fourth position on the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 3-methyl-4-chloro-L-phenylalanine with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of N-Fmoc-3-methyl-4-chloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-methyl-4-chloro-L-phenylalanine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Fmoc Deprotection: The major product is 3-methyl-4-chloro-L-phenylalanine.
Substitution Reactions: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Scientific Research Applications
N-Fmoc-3-methyl-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of protein structure and function.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of bioactive compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-Fmoc-3-methyl-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the free amino group to participate in further reactions. The chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-2-methyl-4-chloro-L-phenylalanine
- Fmoc-3-chloro-L-phenylalanine
- 4-Nitro-DL-phenylalanine
- 4-Chloro-L-phenylalanine
Uniqueness
N-Fmoc-3-methyl-4-chloro-L-phenylalanine is unique due to the specific positioning of the methyl and chlorine groups on the phenyl ring. This structural arrangement can affect its chemical reactivity and the types of interactions it can participate in, making it a valuable compound in peptide synthesis and other applications .
Properties
Molecular Formula |
C25H22ClNO4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H22ClNO4/c1-15-12-16(10-11-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
BOSMNPAJMWHPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Origin of Product |
United States |
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